

# A Comparative Guide to Computational and Experimental Data for 4-Phenylcyclohexene

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## Compound of Interest

Compound Name: 4-Phenylcyclohexene

Cat. No.: B1218791

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For researchers, scientists, and professionals in drug development, understanding the conformational behavior and spectroscopic properties of molecules like **4-Phenylcyclohexene** is crucial for predicting its interactions and reactivity. This guide provides a detailed comparison of available experimental data with the computational approaches used to model its characteristics. By correlating theoretical predictions with experimental findings, a deeper understanding of the molecule's behavior can be achieved.

## Physicochemical Properties

**4-Phenylcyclohexene** is a colorless to light yellow liquid with the molecular formula  $C_{12}H_{14}$  and a molecular weight of 158.24 g/mol .<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

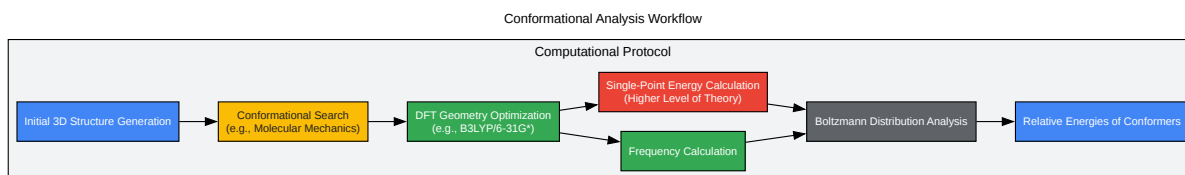
Table 1: Physicochemical Properties of **4-Phenylcyclohexene**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>14</sub>	--INVALID-LINK--
Molecular Weight	158.24 g/mol	--INVALID-LINK--[1][2]
CAS Number	4994-16-5	--INVALID-LINK--[3]
Appearance	Colorless to light yellow liquid	--INVALID-LINK--[1]
Density	~0.97 g/cm <sup>3</sup> at 20 °C	--INVALID-LINK--[1]
Boiling Point	235 °C at 760 mmHg	--INVALID-LINK--[1]
Solubility	Insoluble in water; Soluble in organic solvents	--INVALID-LINK--[1]

## Conformational Analysis: A Theoretical Perspective

The conformational landscape of **4-Phenylcyclohexene** is determined by the interplay of steric and electronic effects arising from the phenyl substituent on the cyclohexene ring. Due to the flexibility of the cyclohexene ring, the phenyl group can adopt different spatial orientations, primarily the pseudo-axial and pseudo-equatorial positions. Computational chemistry provides powerful tools to explore these conformations and their relative stabilities.

A typical computational workflow for the conformational analysis of **4-Phenylcyclohexene** is illustrated below:



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A typical workflow for the computational conformational analysis of **4-Phenylcyclohexene**.

While specific computational studies providing the relative energies of **4-Phenylcyclohexene** conformers are not readily available in the public domain, studies on the closely related phenylcyclohexane have shown that the equatorial conformer is generally more stable than the axial conformer. For **4-phenylcyclohexene**, it is expected that the pseudo-equatorial conformer, where the bulky phenyl group is positioned away from the cyclohexene ring, will be energetically favored over the pseudo-axial conformer to minimize steric hindrance.

## Spectroscopic Data: Experimental vs. Computational

Spectroscopy is a cornerstone for molecular structure elucidation. Here, we present the available experimental spectroscopic data for **4-Phenylcyclohexene** and discuss how computational methods can be used to predict and interpret these spectra.

### Mass Spectrometry

Experimental Data: The mass spectrum of **4-Phenylcyclohexene** shows a molecular ion peak ( $M^+$ ) at  $m/z$  158, corresponding to its molecular weight.<sup>[3]</sup> Common fragmentation patterns include the loss of ethylene ( $C_2H_4$ ) from the cyclohexene ring via a retro-Diels-Alder reaction, leading to a fragment at  $m/z$  104. Another significant fragment is observed at  $m/z$  77, corresponding to the phenyl cation ( $C_6H_5^+$ ).<sup>[1]</sup>

Table 2: Experimental Mass Spectrometry Data for **4-Phenylcyclohexene**

$m/z$	Relative Intensity	Assignment
158	Moderate	$[M]^+$
104	High	$[M - C_2H_4]^+$
77	Moderate	$[C_6H_5]^+$

Computational Correlation: While computational mass spectrometry is a developing field, the fragmentation patterns observed experimentally can be rationalized through computational

analysis of the molecule's bond dissociation energies and the stability of the resulting fragments.

## Infrared (IR) Spectroscopy

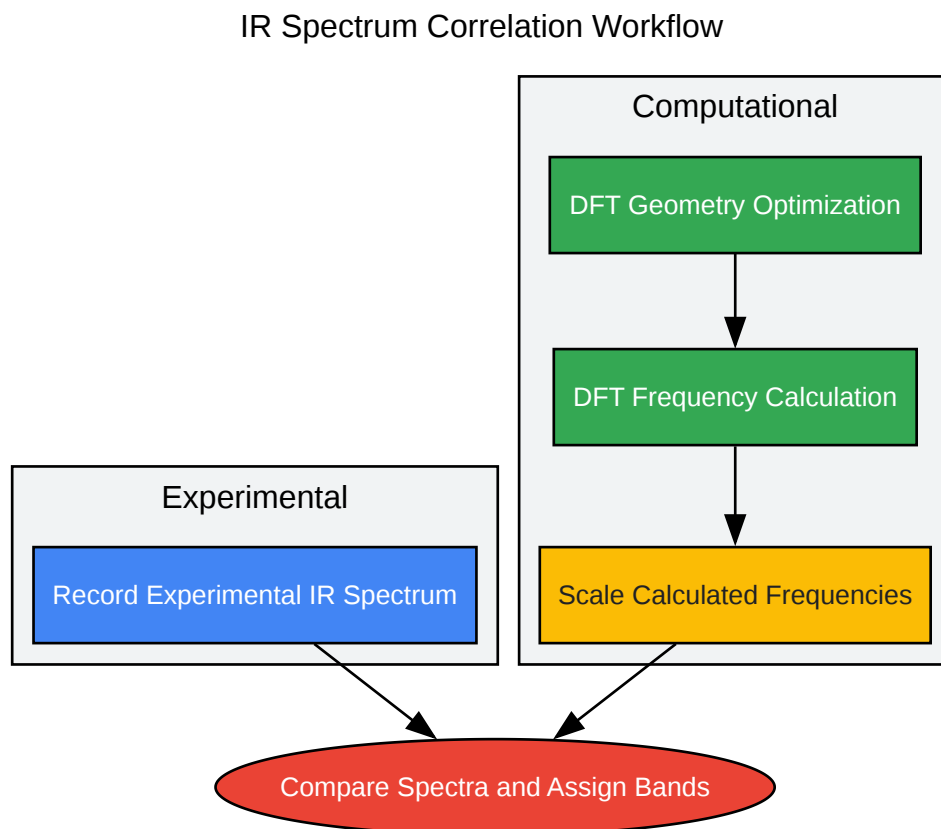
Experimental Data: The infrared spectrum of **4-Phenylcyclohexene** exhibits characteristic absorption bands corresponding to its functional groups. The key experimental IR frequencies are summarized in Table 3.

Table 3: Experimental and Expected Theoretical IR Frequencies for **4-Phenylcyclohexene**

Experimental Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Expected Theoretical Frequency Range (cm <sup>-1</sup> )
~3050	Medium	Aromatic C-H Stretch	3100-3000
~3020	Medium	Olefinic C-H Stretch	3100-3000
2925, 2850	Strong	Aliphatic C-H Stretch	3000-2850
~1650	Medium	C=C Stretch (Cyclohexene)	1680-1620
~1600, 1495, 1450	Medium-Strong	Aromatic C=C Stretch	1600-1450
~750, 700	Strong	C-H Out-of-plane Bend (Monosubstituted Benzene)	770-730, 720-680

Computational Correlation: Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting vibrational frequencies. A common approach involves geometry optimization followed by a frequency calculation at a level of theory such as B3LYP with a 6-31G\* basis set. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G\*) to improve agreement with experimental data.

The following diagram illustrates the process of correlating experimental and computational IR spectra:



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Workflow for correlating experimental and computational IR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Data: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Phenylcyclohexene** provide detailed information about its carbon-hydrogen framework. The experimental  $^{13}\text{C}$  NMR chemical shifts are available from the PubChem database.<sup>[2]</sup>

Table 4: Experimental and Predicted  $^{13}\text{C}$  NMR Chemical Shifts (ppm) for **4-Phenylcyclohexene**

Carbon Atom	Experimental $\delta$ (ppm)	Predicted $\delta$ (ppm)
C1 (ipso-phenyl)	~147	(To be calculated)
C2, C6 (ortho-phenyl)	~127	(To be calculated)
C3, C5 (meta-phenyl)	~128	(To be calculated)
C4 (para-phenyl)	~126	(To be calculated)
C1' (alkene)	~127	(To be calculated)
C2' (alkene)	~126	(To be calculated)
C3'	~30	(To be calculated)
C4'	~40	(To be calculated)
C5'	~25	(To be calculated)
C6'	~30	(To be calculated)

Note: Specific assignments of experimental shifts may vary. Predicted values are placeholders for the results of a computational study.

Computational Correlation: The prediction of NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT (e.g., B3LYP/6-31G\*), is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. For flexible molecules like **4-Phenylcyclohexene**, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformers to obtain accurate predictions that can be reliably compared with experimental data.

## Experimental Protocols

General Computational Protocol for Spectroscopic Prediction:

- Geometry Optimization: The molecular geometry of **4-Phenylcyclohexene** is optimized using a DFT method, for example, the B3LYP functional with the 6-31G\* basis set.

- **Frequency Calculation:** A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR spectrum.
- **NMR Shielding Calculation:** The GIAO method is used to calculate the isotropic shielding values for each nucleus at the same level of theory.
- **Reference Calculation:** The same geometry optimization and NMR shielding calculations are performed for a reference standard, typically TMS.
- **Chemical Shift Calculation:** The calculated chemical shift for each nucleus is obtained by subtracting its calculated isotropic shielding value from the calculated isotropic shielding value of the corresponding nucleus in TMS.
- **Conformational Averaging (for NMR):** For a more accurate prediction, a conformational search is performed initially (e.g., using a molecular mechanics force field). The low-energy conformers are then re-optimized at the DFT level, and their NMR chemical shifts are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

## Conclusion

The correlation of experimental and computational data for **4-Phenylcyclohexene** provides a powerful framework for understanding its structure and properties. While extensive experimental data is available, specific computational studies on this molecule are less common in the literature. This guide outlines the available experimental data and provides a roadmap for researchers to perform their own computational studies to predict and interpret spectroscopic and conformational properties. The synergy between experimental measurements and theoretical calculations is essential for advancing our understanding of complex organic molecules in various scientific disciplines.

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## References

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